molecular formula C7H15NO B1583079 N-Isopropylisobutyramide CAS No. 869-07-8

N-Isopropylisobutyramide

Cat. No. B1583079
CAS RN: 869-07-8
M. Wt: 129.2 g/mol
InChI Key: IGZDXYHMGWRJAZ-UHFFFAOYSA-N
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Description

N-Isopropylisobutyramide (NIPIB) is an organic compound belonging to the class of amides. It is a colorless and odorless liquid, first synthesized in the late 1950s. It has since been used in a variety of applications in the fields of biochemistry, pharmacology, and chemistry. NIPIB has been found to have a range of unique properties that make it an attractive compound for research and experimentation.

Scientific Research Applications

Biomedical Applications

  • Cell Detachment and Bioengineering : Poly(N-isopropyl acrylamide) (pNIPAM), a derivative of N-Isopropylisobutyramide, is used in bioengineering for nondestructive release of biological cells and proteins. Applications include studying the extracellular matrix, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).

  • Biocompatibility and Cellular Uptake : Poly(N-isopropylacrylamide) demonstrates good biocompatibility and can be internalized by various cells, including macrophages and human umbilical vein endothelial cells. This property is crucial for its use in drug delivery systems, gene delivery, and other biomedical applications (Guo et al., 2017).

Material Science and Engineering

  • Smart Hydrogels and Biomedical Applications : Poly(N-isopropylacrylamide)-based smart hydrogels exhibit thermo-responsive properties near a critical temperature, making them suitable for smart coatings, drug delivery, tissue regeneration, and artificial muscles (Tang et al., 2021).

  • Temperature-Responsive Materials : Studies on poly(N-isopropylacrylamide) (PNIPAM) focus on its temperature-dependent coil-to-globule transition, relevant in the development of sensors and diagnostic assays (Pérez-Ramírez et al., 2019).

Nanotechnology and Drug Delivery

  • Thermo-Responsive Polymers for Drug Delivery : Poly(N-isopropyl acrylamide) is explored for controlled drug delivery due to its thermoresponsive properties. This includes research into polymerization techniques that are crucial for its application in drug delivery (Convertine et al., 2004).

  • Nanoparticle Synthesis and Cytotoxic Evaluation : PNIPAM nanoparticles are synthesized for various sizes and evaluated for biocompatibility. These nanoparticles are crucial in drug delivery, demonstrating compatibility at certain concentrations (Wadajkar et al., 2009).

properties

IUPAC Name

2-methyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDXYHMGWRJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282247
Record name N-Isopropylisobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylisobutyramide

CAS RN

869-07-8
Record name Isobutylamide, N-isopropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Isopropylisobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a fashion similar to the preparation of LtBu,tBuH, treatment of isopropylamine (9.0 mL, 105 mmol) and triethylamine (14.9 mL, 105 mmol) with isobutyryl chloride (10.8 mL, 100 mmol) afforded LiPr,iPrH as white crystalline solid (12.14 g, 94%) upon sublimation at 55° C./0.05 Torr: mp 104-106° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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